1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
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Overview
Description
1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound featuring a pyrazole ring substituted with sulfonyl and methyl groups
Mechanism of Action
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antipyretic activities .
Sulfonyl groups
The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety. Compounds containing sulfonyl groups often exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .
Preparation Methods
The synthesis of 1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine with a suitable carbonyl compound.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Piperidine substitution:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrazole ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential therapeutic effects, including anti-inflammatory and anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-substituted pyrazoles and piperidine derivatives. For example:
4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole: This compound also features a pyrazole ring with sulfonyl substitution but differs in the nature of the substituents.
1,3,4-thiadiazole derivatives: These compounds share some structural similarities and are known for their antimicrobial properties
The uniqueness of 1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S2/c1-13-7-9-17(10-8-13)26(22,23)21-16(4)18(15(3)19-21)27(24,25)20-11-5-6-14(2)12-20/h7-10,14H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKWKEZOUOTVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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